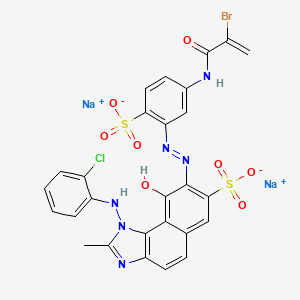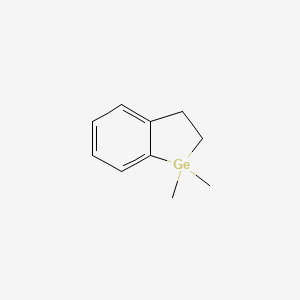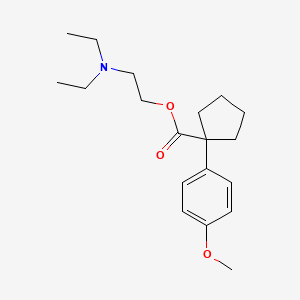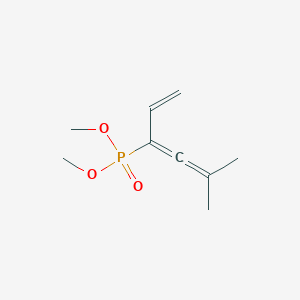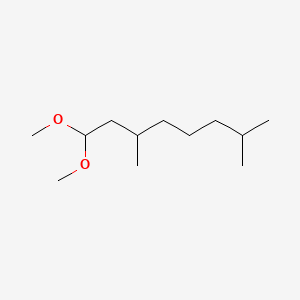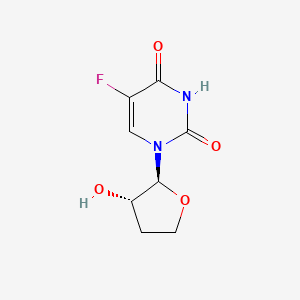![molecular formula C7H12N2O6P2 B14461804 [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid CAS No. 70010-79-6](/img/structure/B14461804.png)
[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid: is a compound that features a pyridine ring substituted with a methyl group and an amino group, which is further linked to a phosphonomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid typically involves the reaction of 6-methylpyridin-2-amine with a phosphonomethylating agent under controlled conditions. One common method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or alkylating agents such as alkyl halides are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals, which can exhibit unique catalytic properties .
Biology: In biological research, the compound can be used as a probe to study enzyme activities and interactions due to its ability to form stable complexes with metal ions.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid involves its interaction with metal ions and enzymes. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate enzyme activities and influence various biochemical pathways .
Comparison with Similar Compounds
- Tris(6-methylpyridin-2-yl)phosphine oxide
- Tris(6-methylpyridin-2-yl)phosphine selenide
Comparison:
- Tris(6-methylpyridin-2-yl)phosphine oxide and Tris(6-methylpyridin-2-yl)phosphine selenide share a similar pyridine-based structure but differ in their central atom (phosphorus vs. selenium). These compounds exhibit different coordination behaviors and catalytic activities due to the nature of the central atom .
- Uniqueness: [[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid is unique in its ability to form stable complexes with metal ions and its potential applications in various fields, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
70010-79-6 |
|---|---|
Molecular Formula |
C7H12N2O6P2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
[[(6-methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H12N2O6P2/c1-5-3-2-4-6(8-5)9-7(16(10,11)12)17(13,14)15/h2-4,7H,1H3,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI Key |
PUHGLMILUJLANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


